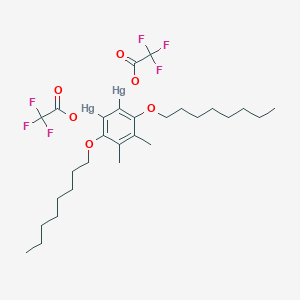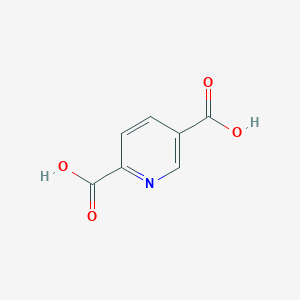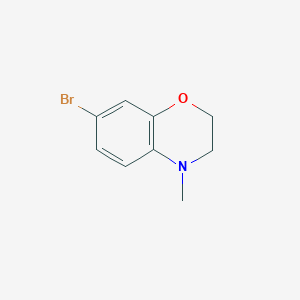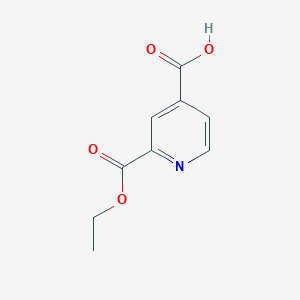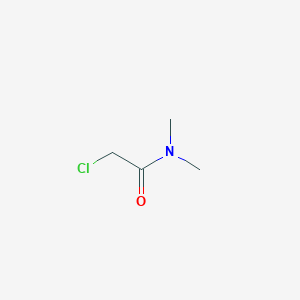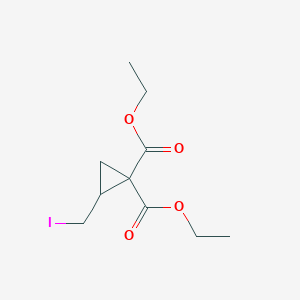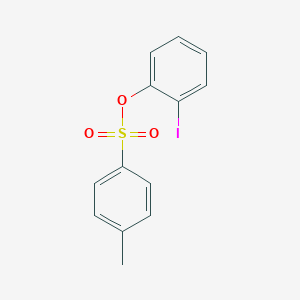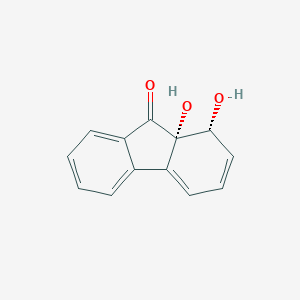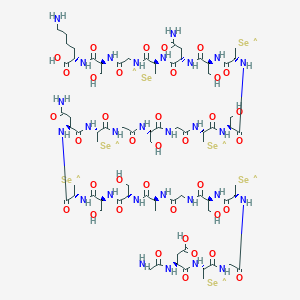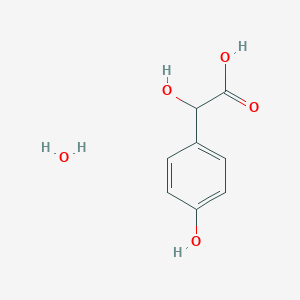![molecular formula C21H27NO B143057 (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide CAS No. 81576-47-8](/img/structure/B143057.png)
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a chiral center, making it optically active. The presence of both (2R) and (1S) configurations indicates its stereochemistry, which can influence its chemical behavior and biological activity.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Protein Binding: Investigated for its binding affinity to specific proteins or receptors.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic effects in drug development.
Drug Delivery: Evaluated for its role in targeted drug delivery systems.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Applied in various chemical manufacturing processes as a key intermediate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid and (1S)-1-phenylethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of (2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid is activated using reagents like thionyl chloride (SOCl2) or carbodiimides (e.g., DCC) to form an acyl chloride or an active ester.
Amidation Reaction: The activated carboxylic acid derivative is then reacted with (1S)-1-phenylethylamine under controlled conditions to form the desired amide. This step may require a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control, solvent selection, and reaction time, to maximize yield and purity.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the reagents used
Mécanisme D'action
The mechanism of action of (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with receptors on cell surfaces, modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid
- (1S)-1-phenylethylamine
- N-phenylethylpropanamide
Uniqueness
- Chiral Centers : The presence of both (2R) and (1S) chiral centers makes it unique compared to other similar compounds.
- Specificity : Its specific stereochemistry may result in unique biological activity and chemical reactivity.
This article provides a comprehensive overview of (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNIYEIMTLMHGY-SJORKVTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@@H](C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

